3,3-Difluorocyclopentanecarboxylic acid chemical properties
3,3-Difluorocyclopentanecarboxylic acid chemical properties
An In-depth Technical Guide to 3,3-Difluorocyclopentanecarboxylic Acid
Introduction
3,3-Difluorocyclopentanecarboxylic acid is a fluorinated organic compound featuring a cyclopentane ring with two fluorine atoms at the 3-position and a carboxylic acid group at the 1-position.[1] Its chemical formula is C₆H₈F₂O₂.[2][3] The presence of the gem-difluoro group imparts unique physicochemical properties to the molecule, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The introduction of fluorine atoms significantly influences the compound's properties, such as acidity and lipophilicity.[1] The quantitative physical and chemical properties of 3,3-Difluorocyclopentanecarboxylic acid are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₈F₂O₂ | [2][3][4] |
| Molecular Weight | 150.12 g/mol | [1][3][4] |
| Appearance | Colorless liquid, crystalline solid, or oil | [2][4] |
| Melting Point | Approximately -3 °C | [2] |
| Boiling Point | 123-125 °C[2] or 222.6 ± 40.0 °C (Predicted) | [2][4] |
| Density | Approximately 1.22 g/cm³[2] or 1.29-1.3 ± 0.1 g/cm³ (Predicted) | [2][4] |
| pKa | 3.85 ± 0.40 (Predicted) | [2][4] |
| Solubility | Soluble in water, alcohols, ketones, and ethers.[2] Slightly soluble in DMSO and Methanol. | [2][4] |
| LogP | 0.24 | |
| Flash Point | 88.4 ± 27.3 °C | |
| Storage Temperature | 2-8°C | [2][4] |
Spectroscopic Data
The structural features of 3,3-Difluorocyclopentanecarboxylic acid can be confirmed using various spectroscopic techniques.
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¹H NMR: Protons on the carbon adjacent to the carbonyl group are expected to resonate in the 2.0-3.0 ppm range.[5][6]
-
¹³C NMR: The carbonyl carbon of the carboxylic acid typically shows a signal in the range of 160-180 ppm.[5][6][7]
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Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch in a carboxylic acid is expected between 1650 and 1850 cm⁻¹.[6]
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Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of the compound.
Chemical Reactivity and Stability
3,3-Difluorocyclopentanecarboxylic acid is relatively stable at room temperature.[2] However, it is also described as being unstable at room temperature and possessing corrosive and irritating properties.[2] The presence of the electron-withdrawing fluorine atoms increases the acidity of the carboxylic acid group.[1] This compound can participate in typical carboxylic acid reactions, such as esterification and amide bond formation.
Applications in Drug Development and Research
This fluorinated carboxylic acid is a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] The gem-difluoro group can enhance metabolic stability and binding affinity of a drug molecule to its target by acting as a bioisostere for a carbonyl group or by influencing the conformation of the cyclopentane ring.[8] It is used in the preparation of linked bisimidazoles and bisbenzimidazoles.[1][4] The rigid, non-planar core of the difluorocyclopentane scaffold is useful for probing protein binding pockets.[9]
Experimental Protocols
While a specific, detailed synthesis protocol for 3,3-Difluorocyclopentanecarboxylic acid was not found in the provided search results, a general synthetic approach can be inferred, and a representative protocol for the synthesis of a similar compound, 3,3-difluorocyclobutanecarboxylic acid, is available.[10] Additionally, a protocol for the spectroscopic analysis of a related compound is provided.
Representative Synthesis of a Difluorocycloalkanecarboxylic Acid
This protocol is adapted from the synthesis of 3,3-difluorocyclobutanecarboxylic acid via hydrolysis of its ethyl ester.[10]
-
Dissolution: Dissolve sodium hydroxide (NaOH, 2.2 equivalents) in a 1:1 mixture of methanol (MeOH) and water (H₂O).
-
Reaction: Add the corresponding ethyl ester of 3,3-difluorocyclopentanecarboxylic acid (1.0 equivalent) to the NaOH solution at room temperature.
-
Stirring: Stir the resulting mixture at room temperature for 15 hours.
-
Work-up:
-
Reduce the volume of the reaction mixture by half using a rotary evaporator.
-
Acidify the mixture to a pH of 1 using concentrated hydrochloric acid (HCl).
-
Extract the product with dichloromethane (CH₂Cl₂).
-
-
Isolation: Combine the organic extracts and evaporate the solvent under reduced pressure to yield the carboxylic acid.
Spectroscopic Analysis Workflow
The following protocol outlines the general steps for the spectroscopic characterization of 3,3-Difluorocyclopentanecarboxylic acid.[11]
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) in a 5 mm NMR tube.[11]
-
IR (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.[11]
-
MS (ESI): Prepare a dilute solution (approx. 0.1 mg/mL) in a solvent mixture such as 50:50 water:acetonitrile with 0.1% formic acid to aid in protonation.[11]
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Obtain the IR spectrum using an FTIR spectrometer with an ATR accessory.
-
Analyze the sample using a mass spectrometer with an electrospray ionization (ESI) source.
-
-
Data Analysis and Interpretation:
-
Analyze the chemical shifts, coupling constants, and integration in the NMR spectra to confirm the proton and carbon environments.
-
Identify the characteristic functional group frequencies in the IR spectrum, particularly the C=O and O-H stretches of the carboxylic acid.
-
Determine the mass-to-charge ratio of the molecular ion and key fragments from the mass spectrum to confirm the molecular weight and aspects of the structure.
-
Safety Information
3,3-Difluorocyclopentanecarboxylic acid is considered to have some corrosive and irritating properties.[2] GHS hazard statements indicate that it causes skin irritation, serious eye damage, and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment, such as safety glasses and gloves, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[2]
Visualizations
Caption: General workflow for the synthesis of 3,3-Difluorocyclopentanecarboxylic acid.
Caption: Workflow for the spectroscopic analysis of 3,3-Difluorocyclopentanecarboxylic acid.
Caption: Use of 3,3-Difluorocyclopentanecarboxylic acid as a building block in drug discovery.
References
- 1. CAS 1260897-05-9: 3,3-difluorocyclopentane-1-carboxylic ac… [cymitquimica.com]
- 2. 3,3-difluorocyclopentanecarboxylic acid [chembk.com]
- 3. 3,3-Difluorocyclopentane-1-carboxylic acid | C6H8F2O2 | CID 53403837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,3-Difluorocyclopentaecarboxylic acid | 1260897-05-9 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
